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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and professionals working on the optimization of

ohmic contacts for Aluminum Gallium Nitride/Gallium Nitride (AlGaN/GaN) High Electron

Mobility Transistors (HEMTs).

Troubleshooting Guides
This section addresses common problems encountered during the fabrication and

characterization of ohmic contacts, offering potential causes and solutions.

Issue 1: High Contact Resistance (Rc)

Question: My measured contact resistance is significantly higher than expected. What are

the potential causes and how can I reduce it?

Answer: High contact resistance is a frequent challenge in AlGaN/GaN HEMT fabrication.

Several factors can contribute to this issue. The primary causes include incomplete removal

of surface oxides and contaminants, a suboptimal metal stack, and inappropriate annealing

conditions. The quality of the contacts is highly sensitive to the annealing ambiance and

temperature, the metal stack used, and the surface condition of the AlGaN.[1]

Troubleshooting Steps:
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Surface Preparation: The presence of a native oxide layer on the AlGaN surface is a major

contributor to high contact resistance. Ensure thorough surface cleaning and oxide

removal immediately before metal deposition. Various surface treatments have been

shown to be effective:

Wet Chemical Etching: Solutions like HCl:H₂O can be used to remove surface oxides.[1]

[2]

Plasma Treatment: Plasma etching, for instance with BCl₃/Cl₂/Ar or SF₆/Ar, can

effectively remove surface oxides and may also introduce surface donor states that help

lower contact resistance.[1] A minimum contact resistance of 0.17 Ω.mm has been

reported with a BCl₃+Cl₂+Ar plasma surface treatment.[1]

Metallization Scheme: The choice and thickness of metals in your stack are critical. The

standard and widely used metallization scheme for ohmic contacts on AlGaN/GaN is

Ti/Al/Ni/Au.[3][4] The titanium layer is crucial for reacting with the GaN to form TiN, which

creates nitrogen vacancies that act as donors, facilitating carrier tunneling.[4][5] The

aluminum layer aids in this reaction. Nickel acts as a diffusion barrier, and gold serves as a

protective cap layer to prevent oxidation and improve conductivity.[6]

Annealing Optimization: The annealing process is perhaps the most critical step in forming

a low-resistance ohmic contact. The temperature and duration must be precisely

controlled to facilitate the necessary interfacial reactions without causing excessive metal

diffusion or surface roughening.

Single-Step Annealing: A common approach is a single rapid thermal annealing (RTA)

step. Optimal temperatures are typically in the range of 800-900 °C for 30-60 seconds in

a nitrogen (N₂) ambient.[5][7][8]

Multi-Step Annealing: A multi-step annealing process can yield both low contact

resistance and a smoother surface morphology.[9] This process allows for better control

over the different reactions occurring at various temperatures.[9]

Recess Etching: Etching the AlGaN barrier layer in the contact region before metal

deposition can significantly reduce contact resistance by decreasing the distance between
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the metal and the 2-dimensional electron gas (2DEG).[10][11] This technique, known as

ohmic recess, has been shown to achieve contact resistances as low as 0.25 Ω·mm.[4]

Issue 2: Poor Surface Morphology and Edge Acuity After Annealing

Question: After annealing, the surface of my ohmic contacts is rough, and the edges are not

well-defined. What causes this, and how can I improve it?

Answer: The high temperatures required for ohmic contact formation can lead to significant

metal interdiffusion and agglomeration, resulting in a rough surface and poor edge acuity.

This is particularly problematic for the commonly used Ti/Al/Ni/Au stack, where the formation

of Al-Au alloys can be a contributing factor.[4][12]

Troubleshooting Steps:

Optimize Annealing Conditions: Over-annealing (either too high a temperature or too long

a duration) is a primary cause of surface roughening. Systematically vary the annealing

temperature and time to find the optimal window that provides low contact resistance

without significant morphological degradation. Multi-step annealing processes have been

shown to result in smoother surfaces compared to single-step high-temperature annealing.

[9]

Refine the Metal Stack:

Capping Layer: The gold layer thickness can influence morphology. A thicker Au layer

can sometimes lead to more significant agglomeration.

Diffusion Barrier: The nickel layer is intended to act as a diffusion barrier. Ensuring its

integrity and optimal thickness is crucial. Other materials can also be explored for the

diffusion barrier layer.

Consider Au-Free Metallization: To avoid issues related to Al-Au alloy formation, Au-free

metal stacks such as Ti/Al/Ni/Cu have been investigated. These can offer smoother

surface morphology and excellent edge acuity.[4] Another alternative is a Ta-based metal

stack which can be annealed at lower temperatures (550-600 °C), promoting better

morphology.[13]
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Frequently Asked Questions (FAQs)
Question: What is a typical metallization scheme for ohmic contacts to AlGaN/GaN HEMTs

and what are the typical thicknesses?

Answer: The most common metallization stack is Ti/Al/Ni/Au.[3][4] While the exact

thicknesses can be optimized for a specific process and AlGaN barrier thickness, a

representative stack is Ti/Al/Ni/Au with thicknesses of 30/170/40/50 nm.[1] Another

commonly cited composition is Ti/Al/Ni/Au (12 nm/200 nm/40 nm/100 nm).[10]

Question: What is the role of each layer in the Ti/Al/Ni/Au metal stack?

Answer:

Titanium (Ti): This is the crucial bottom layer that is in direct contact with the AlGaN.

During annealing, Ti reacts with the nitrogen from the GaN to form a thin Titanium Nitride

(TiN) layer. This reaction creates nitrogen vacancies in the GaN, which act as n-type

dopants, increasing the carrier concentration at the interface and facilitating tunneling.[4]

[5]

Aluminum (Al): The Al layer plays a complex role. It can reduce any native oxides on the

AlGaN surface and also reacts with Ti and the AlGaN.

Nickel (Ni): Nickel acts as a diffusion barrier to prevent the extensive intermixing of Al and

Au during annealing. It also contributes to the formation of intermetallic compounds that

can improve contact properties.

Gold (Au): The top Au layer serves as a cap, preventing the oxidation of the underlying

layers during annealing and providing a low-resistance surface for probing and wire

bonding.[6]

Question: What is "ohmic recess" and why is it used?

Answer: Ohmic recess is a technique where the AlGaN barrier layer is partially or fully

etched away in the source and drain contact regions before the deposition of the ohmic

metals.[10][11] The primary reason for doing this is to reduce the distance that electrons

have to travel from the metal contact to the 2-dimensional electron gas (2DEG) channel. This
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shorter tunneling distance significantly lowers the contact resistance.[14] Studies have

shown that recessing the AlGaN barrier can lead to a substantial improvement in contact

resistance.[4][10]

Question: What are the typical annealing temperatures and times for forming ohmic

contacts?

Answer: The optimal annealing conditions depend on the specific metal stack and the

AlGaN/GaN heterostructure. For the widely used Ti/Al/Ni/Au stack, rapid thermal annealing

(RTA) is typically performed at temperatures ranging from 800 °C to 900 °C for 30 to 60

seconds in a nitrogen (N₂) atmosphere.[5][7][8] For instance, annealing at 850 °C for 30

seconds is a commonly cited condition.[1] It is crucial to experimentally determine the

optimal annealing window for your specific process to achieve the lowest contact resistance

without degrading the surface morphology.[9]

Question: Can surface treatments before metal deposition improve ohmic contacts?

Answer: Yes, surface treatments are a critical step for achieving low-resistance ohmic

contacts. The goal is to remove the native oxide and any other contaminants from the AlGaN

surface immediately prior to metallization.[1] Effective treatments include wet etching with

solutions like HCl:H₂O and dry etching using various plasma chemistries such as BCl₃/Cl₂/Ar.

[1][2] Plasma treatments can have the added benefit of creating surface donor states, which

further reduces contact resistance.[1]

Data Presentation
Table 1: Effect of Surface Treatment on Contact Resistance (Rc)
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Surface
Treatment

Metal Stack
Annealing
Conditions

Contact
Resistance
(Rc) (Ω·mm)

Reference

Control (No

Treatment)

Ti/Al/Ni/Au

(30/170/40/50

nm)

850 °C, 30s, N₂ > 1.0 (implied) [1]

HCl+H₂O (1:1)

Ti/Al/Ni/Au

(30/170/40/50

nm)

850 °C, 30s, N₂ ~0.5 [1]

SF₆+Ar Plasma

Ti/Al/Ni/Au

(30/170/40/50

nm)

850 °C, 30s, N₂ ~0.3 [1]

Cl₂+Ar Plasma

Ti/Al/Ni/Au

(30/170/40/50

nm)

850 °C, 30s, N₂ ~0.25 [1]

BCl₃+Cl₂+Ar

Plasma

Ti/Al/Ni/Au

(30/170/40/50

nm)

850 °C, 30s, N₂ 0.17 [1]

O₂ Plasma +

HCl:H₂O (1:10)

Ti/Al/Ni/Au

(20/130/50/50

nm)

875 °C, 30s
Lower than N₂

Plasma
[2][15]

Table 2: Impact of Recess Etching and Patterning on Contact Resistance (Rc)
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Ohmic Contact
Strategy

Etch Depth
Annealing
Temperature
(°C)

Contact
Resistance
(Rc) (Ω·mm)

Reference

Conventional (No

Etch)
N/A 850 0.35 [16]

Grid Etching
Below 2DEG

Channel
850 0.27 [16]

Nanohole

Etching
Optimized Not specified

0.47 (improved

from 1.82)
[17]

Recess Etching

(75% of barrier)
75% of barrier 850 ~0.3 [10]

Ohmic Recess Not specified Not specified 0.25 [4]

Experimental Protocols
Protocol 1: Standard Ti/Al/Ni/Au Ohmic Contact Fabrication

Mesa Isolation: Isolate the active device areas using a dry etch process, such as Cl₂/BCl₃

plasma etching.[8]

Surface Preparation:

Perform a solvent clean using acetone, isopropanol, and deionized (DI) water.

Immediately prior to loading into the deposition system, perform a surface treatment to

remove the native oxide. An example is a dip in a 1:1 solution of HCl:H₂O for 60 seconds,

followed by a DI water rinse and N₂ dry.[1]

Ohmic Lithography: Define the ohmic contact areas using standard photolithography.

Metal Deposition:

Load the sample into an electron-beam evaporator.
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Deposit the metal stack sequentially without breaking vacuum. A typical stack is

Ti/Al/Ni/Au with thicknesses of 20/130/50/50 nm.[2]

Lift-off: Perform metal lift-off in a suitable solvent (e.g., acetone).[2]

Rapid Thermal Annealing (RTA):

Anneal the sample in a rapid thermal annealing system.

A typical annealing condition is 875 °C for 30 seconds in a flowing nitrogen (N₂) ambient.

[2]

Characterization: Measure the contact resistance using the Transmission Line Method

(TLM).

Mandatory Visualization

Sample Preparation Ohmic Contact Formation Characterization

Start: AlGaN/GaN Wafer Mesa Isolation
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Caption: Workflow for the fabrication of ohmic contacts on AlGaN/GaN HEMTs.
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Caption: Troubleshooting flowchart for high contact resistance in AlGaN/GaN HEMTs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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